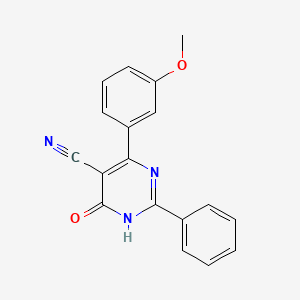

4-Hydroxy-6-(3-methoxyphenyl)-2-phenyl-5-pyrimidinecarbonitrile

Description

Properties

IUPAC Name |

4-(3-methoxyphenyl)-6-oxo-2-phenyl-1H-pyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O2/c1-23-14-9-5-8-13(10-14)16-15(11-19)18(22)21-17(20-16)12-6-3-2-4-7-12/h2-10H,1H3,(H,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNNMAWAAVPQIBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=C(C(=O)NC(=N2)C3=CC=CC=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Hydroxy-6-(3-methoxyphenyl)-2-phenyl-5-pyrimidinecarbonitrile, with the CAS Number 338982-08-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.

Basic Information

| Property | Details |

|---|---|

| Molecular Formula | C₁₈H₁₃N₃O₂ |

| Molecular Weight | 303.31 g/mol |

| Melting Point | 271–273 °C |

| CAS Number | 338982-08-4 |

Structural Characteristics

The compound features a pyrimidine ring substituted with hydroxyl and methoxy groups, which may influence its interaction with biological targets. The presence of these functional groups suggests potential for various pharmacological activities.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties . A study conducted on various cancer cell lines demonstrated that the compound inhibits cell proliferation and induces apoptosis in a dose-dependent manner. The mechanism appears to involve the modulation of signaling pathways related to cell survival and apoptosis.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown anti-inflammatory effects in preclinical models. It was observed to reduce the production of pro-inflammatory cytokines in macrophages, suggesting a potential therapeutic application in inflammatory diseases.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . In vitro studies indicated effectiveness against several bacterial strains, including both gram-positive and gram-negative bacteria. The mechanism of action may involve disruption of bacterial cell wall synthesis.

Study on Anticancer Activity

A pivotal study published in the Journal of Medicinal Chemistry investigated the efficacy of this compound against human breast cancer cells. The results showed a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined to be approximately 5 µM. The study further elucidated that the compound activates caspase pathways, leading to apoptosis.

Study on Anti-inflammatory Effects

Another study focused on the anti-inflammatory effects of this compound in a murine model of arthritis. Treatment with varying doses resulted in a marked decrease in paw swelling and inflammatory markers such as TNF-alpha and IL-6. Histological analysis revealed reduced infiltration of inflammatory cells in treated animals compared to controls.

Scientific Research Applications

Chemical Properties and Structure

The compound features a pyrimidine ring substituted with hydroxyl and methoxy groups, which contribute to its biological activity. The molecular weight is approximately 303.31 g/mol, and it typically exhibits a melting point range of 271–273 °C .

Anticancer Activity

Research has indicated that this compound may act as a potent inhibitor of various cancer cell lines.

Case Study: VEGFR-2 Inhibition

A study focused on the synthesis of pyrimidine derivatives demonstrated that compounds related to this compound exhibited significant inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which is crucial in angiogenesis and tumor growth .

Results:

- Compounds showed up to 100-fold potency compared to standard inhibitors.

- In vivo studies indicated reduced tumor growth and metastasis in mouse models .

Antiangiogenic Properties

The compound's structural features suggest potential antiangiogenic effects, making it a candidate for further development in treating conditions characterized by abnormal blood vessel formation.

Research Findings:

In vitro assays demonstrated that the compound could inhibit endothelial cell proliferation and migration, essential processes in angiogenesis. This could position it as a therapeutic agent in diseases like cancer and diabetic retinopathy.

Neurological Disorders

Emerging research suggests that derivatives of pyrimidine compounds may exhibit neuroprotective effects. The modulation of neurotransmitter systems could provide avenues for treating neurodegenerative diseases.

Preliminary Findings:

Animal models have shown improvements in cognitive functions when treated with similar pyrimidine derivatives, warranting further exploration into their neuroprotective capabilities .

Data Summary Table

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position Variations

4-Hydroxy-6-(4-methoxyphenyl)-2-phenyl-5-pyrimidinecarbonitrile

- Structural Difference : The methoxy group is at the para position (4-methoxyphenyl) instead of the meta position (3-methoxyphenyl).

- Impact :

- Electronic Effects : The para-substituted methoxy group may enhance resonance stabilization compared to the meta isomer, altering electron density on the pyrimidine ring.

- Biological Activity : Para-substitution could influence binding affinity in biological targets due to steric or electronic variations .

- Molecular Data : C₁₈H₁₃N₃O₂, MW 303.32 g/mol .

4-Hydroxy-6-(4-methylphenyl)-2-phenyl-5-pyrimidinecarbonitrile

- Structural Difference : A methyl group replaces the methoxy group at the para position.

- Hydrogen Bonding: Lacks the methoxy oxygen, reducing hydrogen-bond acceptor capacity .

Functional Group Modifications

4-Chloro-6-(4-methoxyphenyl)-2-(2-pyridinyl)-5-pyrimidinecarbonitrile

- Structural Differences :

- Chlorine replaces the hydroxyl group at position 3.

- A pyridinyl group substitutes the phenyl group at position 2.

- Impact: Reactivity: The chloro group is a better leaving group, making this compound more reactive in nucleophilic substitution reactions.

- Molecular Data : C₁₈H₁₂ClN₃O, MW 321.77 g/mol .

4-Amino-6-(4-dimethylaminophenyl)-2-phenyl-5-pyrimidinecarbonitrile

- Structural Differences: An amino group replaces the hydroxyl at position 4, and a dimethylaminophenyl group is present at position 5.

- Impact: Hydrogen Bonding: The amino group acts as both a donor and acceptor, enabling stronger interactions than the hydroxyl group. Electronic Effects: The dimethylamino group is a strong electron donor, increasing electron density on the pyrimidine ring .

- Physical Data : Melting point 162°C; IR νmax 3478 cm⁻¹ (NH₂) .

Heterocyclic and Sulfur-Containing Analogs

2-[(2-Methoxyethyl)sulfanyl]-4-(2-methylpropyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile

- Structural Differences : A sulfanyl group and isobutyl substituent replace the hydroxyl and phenyl groups.

- Impact :

4-(Cyclohexylamino)-2-[(4-methylbenzyl)sulfanyl]-6-phenylpyrimidine-5-carbonitrile

Key Research Findings

Physicochemical Properties

- Melting Points: Hydroxyl-containing analogs (e.g., 4-Hydroxy derivatives) generally exhibit higher melting points (>200°C) due to hydrogen-bond networks, compared to chloro or amino analogs (e.g., 4-Chloro: ~95% purity) .

- Solubility : Hydroxyl groups enhance aqueous solubility, while methoxy or methyl groups favor organic solvents .

Q & A

Q. What are the recommended synthetic routes for 4-Hydroxy-6-(3-methoxyphenyl)-2-phenyl-5-pyrimidinecarbonitrile, and how do reaction conditions influence yield and purity?

- Methodological Answer : A three-component synthesis under thermal aqueous conditions is commonly employed for pyrimidinecarbonitriles. For example, derivatives with substituents like 3-methoxyphenyl or phenyl groups are synthesized via refluxing precursor amines or thiomethyl intermediates with appropriate reagents. Reaction parameters such as solvent polarity (e.g., DMSO/water systems), temperature (reflux vs. ambient), and stoichiometric ratios of reactants significantly impact yield and purity. For instance, heating 2-methylthiopyrimidines with amines under reflux enhances cyclization efficiency and reduces byproduct formation .

Q. How is structural characterization of this compound performed using spectroscopic and crystallographic methods?

- Methodological Answer : Structural confirmation relies on multi-technique analysis:

- NMR : and NMR in DMSO- resolve aromatic proton environments (e.g., δH 7.31–8.39 ppm for phenyl groups) and carbonitrile signals (δC ~116 ppm) .

- IR : Peaks at 2212 cm confirm the C≡N stretch, while 3478–3379 cm bands indicate hydroxyl or amino groups .

- X-ray crystallography : Single-crystal studies (e.g., space group P/c) provide bond lengths and angles, critical for verifying regiochemistry and hydrogen-bonding networks .

Q. What are the key solubility properties of this compound, and how do they affect experimental design?

- Methodological Answer : The compound’s solubility in polar aprotic solvents (e.g., DMSO) and limited solubility in water necessitates optimized recrystallization protocols. For example, DMSO/water (5:5) systems are effective for purifying pyrimidinecarbonitriles, while methanol or ethanol may be used for fractional crystallization. Solubility challenges in aqueous media require derivatization (e.g., salt formation) for biological assays .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity observed in the synthesis of pyrimidinecarbonitrile derivatives?

- Methodological Answer : Regioselectivity is influenced by electronic and steric effects of substituents. For instance, electron-donating groups (e.g., 3-methoxyphenyl) at the 6-position stabilize intermediates through resonance, directing nitrile incorporation at the 5-position. Computational studies (DFT) can model transition states to predict substituent effects, while kinetic experiments (e.g., monitoring reaction progress via HPLC) validate mechanistic pathways .

Q. How can computational modeling predict the reactivity or biomolecular interactions of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations assess frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking simulations (e.g., AutoDock Vina) model interactions with biological targets, such as enzyme active sites. For example, the nitrile group’s electron-withdrawing nature may enhance binding to cysteine residues in proteases .

Q. How can researchers resolve contradictions in spectral data across structurally similar derivatives?

- Methodological Answer : Discrepancies in NMR or mass spectra often arise from substituent electronic effects. For example, a 4-chlorophenyl substituent at the 6-position shifts the C5 carbon signal to δC 84.89 ppm, whereas a 4-bromophenyl group causes a downfield shift to δC 84.82 ppm due to increased electronegativity. Cross-referencing with X-ray data and isotopic labeling (e.g., ) clarifies ambiguous assignments .

Q. What strategies optimize the solid-state stability of this compound for long-term storage?

- Methodological Answer : Stability is enhanced by avoiding hygroscopic conditions and using inert atmospheres (N or Ar). Crystallization from non-polar solvents (e.g., ethyl acetate) reduces lattice defects, while differential scanning calorimetry (DSC) monitors decomposition temperatures. For example, derivatives with melting points >200°C (e.g., 4h, mp 222°C) exhibit greater thermal stability .

Q. How do substituent variations at the 6-position influence pharmacological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies compare analogs with halogens (e.g., 4-Cl, 4-Br) or heterocycles (e.g., thienyl) at the 6-position. In vitro assays (e.g., enzyme inhibition) paired with pharmacokinetic profiling (logP, plasma stability) identify pharmacophores. For instance, bromine’s hydrophobic bulk may enhance membrane permeability but reduce solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.